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Compound of Interest

Compound Name: 2,2-Dimethylchroman

Cat. No.: B156738

Introduction

2,2-Dimethylchroman, a heterocyclic compound, forms the core scaffold of various
biologically active molecules, including certain vitamins (like Vitamin E) and synthetic
compounds with diverse pharmacological properties. A thorough understanding of its structural
and electronic characteristics is paramount for researchers in medicinal chemistry, natural
product synthesis, and materials science. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a
detailed fingerprint of the molecule, enabling its unambiguous identification and offering
insights into its chemical environment. This guide presents a detailed analysis of the NMR, IR,
and MS data for 2,2-Dimethylchroman, grounded in fundamental principles and practical
applications for professionals in drug development and scientific research.

Molecular Structure and Spectroscopic Correlation

A precise interpretation of spectroscopic data is intrinsically linked to the molecule's structure.
The numbering convention used for the chroman ring is essential for assigning NMR signals.

Diagram 1: Molecular Structure and Numbering of 2,2-Dimethylchroman

A schematic showing the atom numbering of the 2,2-Dimethylchroman scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 2,2-Dimethylchroman, both *H and 3C NMR provide distinct and

complementary information.

'H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of 2,2-Dimethylchroman is characterized by distinct signals for the
aromatic and aliphatic protons. The chemical shifts are influenced by the electron-donating
nature of the ether oxygen and the shielding/deshielding effects of the aromatic ring.

Experimental Protocol:

A sample of 2,2-Dimethylchroman is dissolved in an appropriate deuterated solvent, typically
chloroform-d (CDCls), containing a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher) to ensure adequate signal dispersion.

Data Interpretation:

The following table summarizes the expected *H NMR chemical shifts, multiplicities, and
assignments for 2,2-Dimethylchroman.

, . Coupling
Proton Chemical Shift o ]
_ Multiplicity Integration Constant (J,
Assignment (5, ppm)
Hz)
H-5, H-6, H-7, H- )
8 6.7-7.2 Multiplet 4H -
H-4 ~2.8 Triplet 2H ~6.8
H-3 ~1.8 Triplet 2H ~6.8
2xCHs ~1.3 Singlet 6H -

Expert Insights:

e The aromatic protons appear as a complex multiplet in the downfield region due to their
varied electronic environments.
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e The benzylic protons at the C-4 position are deshielded by the adjacent aromatic ring and
appear as a triplet due to coupling with the C-3 protons.

e The C-3 protons, being further from the aromatic ring, are found at a more upfield position
and also appear as a triplet from coupling with the C-4 protons.

» The two methyl groups at the C-2 position are chemically equivalent and, lacking any
adjacent protons to couple with, present as a sharp singlet, integrating to six protons. This
singlet is a hallmark feature of the 2,2-dimethyl substitution pattern.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides information on the number of unique carbon environments
and their electronic nature.

Experimental Protocol:

The 13C NMR spectrum is typically acquired using the same sample prepared for tH NMR
analysis. Proton-decoupled mode is employed to simplify the spectrum to a series of singlets,
where each signal corresponds to a unique carbon atom.

Data Interpretation:

The table below details the characteristic 13C NMR chemical shifts for 2,2-Dimethylchroman.

[1]
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Carbon Assignment Chemical Shift (3, ppm)
C-8a ~153
C-4a ~129
C-6 ~127
C-8 ~121
C-5 ~120
C-7 ~117
C-2 ~74
C-4 ~32
C-3 ~23
2 x CHs ~27

Expert Insights:

e The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the downfield region
(117-153 ppm), with the oxygen-bearing C-8a being the most deshielded.

e The quaternary carbon C-2, also attached to the oxygen atom, appears significantly
downfield in the aliphatic region.

e The aliphatic carbons C-3 and C-4 are found in the upfield region, consistent with sp3
hybridized carbons.

¢ The two equivalent methyl carbons give rise to a single signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:
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The IR spectrum of 2,2-Dimethylchroman can be obtained from a neat liquid film between salt
plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCla). The spectrum is
typically recorded over the range of 4000-400 cm~1.

Data Interpretation:

The key IR absorption bands for 2,2-Dimethylchroman are summarized in the following table.

[1]

Wavenumber (cm~?) Vibrational Mode Intensity

3050 - 3020 Aromatic C-H stretch Medium

2970 - 2850 Aliphatic C-H stretch Strong

1600, 1480 Aromatic C=C stretch Medium-Strong
1230 Aryl-Alkyl ether C-O stretch Strong

1380, 1365 C-H bend (gem-dimethyl) Medium

Expert Insights:

e The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid
nature of the molecule.

e The strong absorption band around 1230 cm~1 is highly characteristic of the aryl-alkyl ether
linkage, a key functional group in the chroman ring system.

e The pair of bands in the 1380-1365 cm~1 region is indicative of the gem-dimethyl group at
the C-2 position.

e The aromatic C=C stretching vibrations provide evidence for the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for structural elucidation and confirmation.
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Experimental Protocol:

The mass spectrum of 2,2-Dimethylchroman is typically obtained using Electron lonization
(El) at 70 eV. The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification.

Data Interpretation:

The mass spectrum of 2,2-Dimethylchroman is expected to show a molecular ion peak (M)
at m/z 162, corresponding to its molecular weight. The fragmentation pattern is key to
confirming the structure.[1]

Table of Key Fragments:

m/z Proposed Fragment Significance
162 [C11H140]* Molecular lon (M*)
147 [M - CHs]* Loss of a methyl group

107 [C/H-O* Retro-Diels-Alder
7117
fragmentation

Expert Insights and Fragmentation Pathway:

The fragmentation of 2,2-Dimethylchroman under EI conditions is driven by the stability of the
resulting fragments. A primary fragmentation pathway involves the loss of a methyl group to
form a stable oxonium ion. Another significant fragmentation is a retro-Diels-Alder reaction,
which is characteristic of the chroman ring system.

Diagram 2: Proposed Mass Spectrometry Fragmentation of 2,2-Dimethylchroman
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- CH3* \Retro-Diels-Alder

Click to download full resolution via product page

A simplified diagram illustrating the key fragmentation pathways of 2,2-Dimethylchroman in
mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating
profile for the structural confirmation of 2,2-Dimethylchroman. The characteristic signals in the
1H and 13C NMR spectra, the key vibrational bands in the IR spectrum, and the distinct
fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for this
important molecular scaffold. For researchers and professionals in drug development and
related fields, a solid understanding of this data is crucial for quality control, reaction
monitoring, and the design of new chroman-based molecules with desired properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2,2-Dimethylchroman | C11H140 | CID 136936 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethylchroman: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156738#spectroscopic-data-of-2-2-dimethylchroman-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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